

Structure-Activity Relationship of OfChi-h Inhibitors: A Technical Guide

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Compound of Interest

Compound Name: *OfChi-h-IN-1*

Cat. No.: B2948364

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This guide provides an in-depth analysis of the structure-activity relationships (SAR) of inhibitors targeting *Ostrinia furnacalis* chitinase-h (OfChi-h), a critical enzyme in the molting process of this significant agricultural pest. The information presented herein is intended to support the rational design and development of novel, potent, and selective OfChi-h inhibitors for pest management.

Quantitative Data Summary of OfChi-h Inhibitors

The inhibitory activities of various compound classes against OfChi-h have been evaluated, with key quantitative data summarized below for comparative analysis. The inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_{50}) are provided where available.

Table 1: Azo-aminopyrimidine Derivatives as OfChi-h Inhibitors

Compound	Ki (nM)	Reference
8f	64.7	[1]
AAP4	29.3	[1]
AAP16	32.4	[1]
9b	23.2	[2]
10a	19.4	[2]
10g	43.2	[2]

Table 2: Tetracyclic Compounds as OfChi-h Inhibitors

Compound	Ki (nM)	Reference
6a	58	[3][4]

Table 3: Berberine and its Derivatives as OfChi-h Inhibitors

Compound	Ki (μM)	Reference
Berberine (BER)	16.1	[5]
19e (Nicotinate derivative)	0.093	[5]

Experimental Protocols

Detailed methodologies for the key experiments cited in the development of OfChi-h inhibitors are outlined below.

OfChi-h Enzymatic Inhibition Assay

This protocol describes a typical method for determining the inhibitory activity of compounds against OfChi-h.

Materials:

- Purified OfChi-h enzyme
- Substrate: 4-Methylumbelliferyl β -D-N,N',N''-triacetylchitotriose (4MU-(GlcNAc)3)
- Assay Buffer: e.g., 100 mM sodium phosphate buffer, pH 6.0
- Test compounds (inhibitors) dissolved in a suitable solvent (e.g., DMSO)
- 96-well microplate reader (fluorescence)
- Control inhibitor (optional)

Procedure:

- Prepare a series of dilutions of the test compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be kept constant across all wells and should not exceed a level that affects enzyme activity (typically $\leq 1\%$).
- In a 96-well plate, add a defined amount of the OfChi-h enzyme solution to each well.
- Add the diluted test compounds or vehicle control to the respective wells.
- Pre-incubate the enzyme and inhibitor mixture for a specific period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C) to allow for binding.
- Initiate the enzymatic reaction by adding the substrate (4MU-(GlcNAc)3) to all wells.
- Monitor the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex: 360 nm, Em: 450 nm) over a set period. The rate of increase in fluorescence corresponds to the rate of substrate hydrolysis.
- Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.
- Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

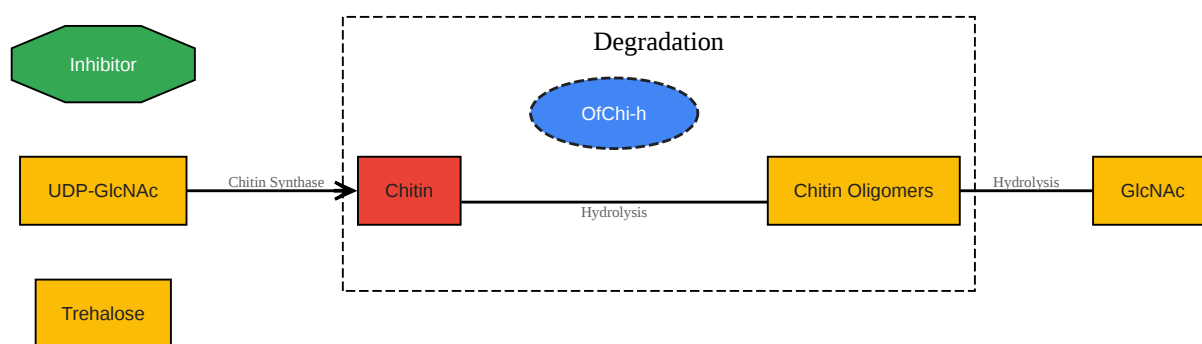
- The inhibition constant (K_i) can be calculated from the IC_{50} value using the Cheng-Prusoff equation, especially for competitive inhibitors, which requires knowledge of the substrate concentration and the Michaelis-Menten constant (K_m) of the enzyme for the substrate.[6]

Signaling Pathways and Experimental Workflows

Visual representations of the relevant biological pathway and a typical experimental workflow are provided below using the DOT language for Graphviz.

Insect Chitin Metabolism Pathway

The following diagram illustrates the key steps in the biosynthesis and degradation of chitin in insects, highlighting the central role of chitinase.

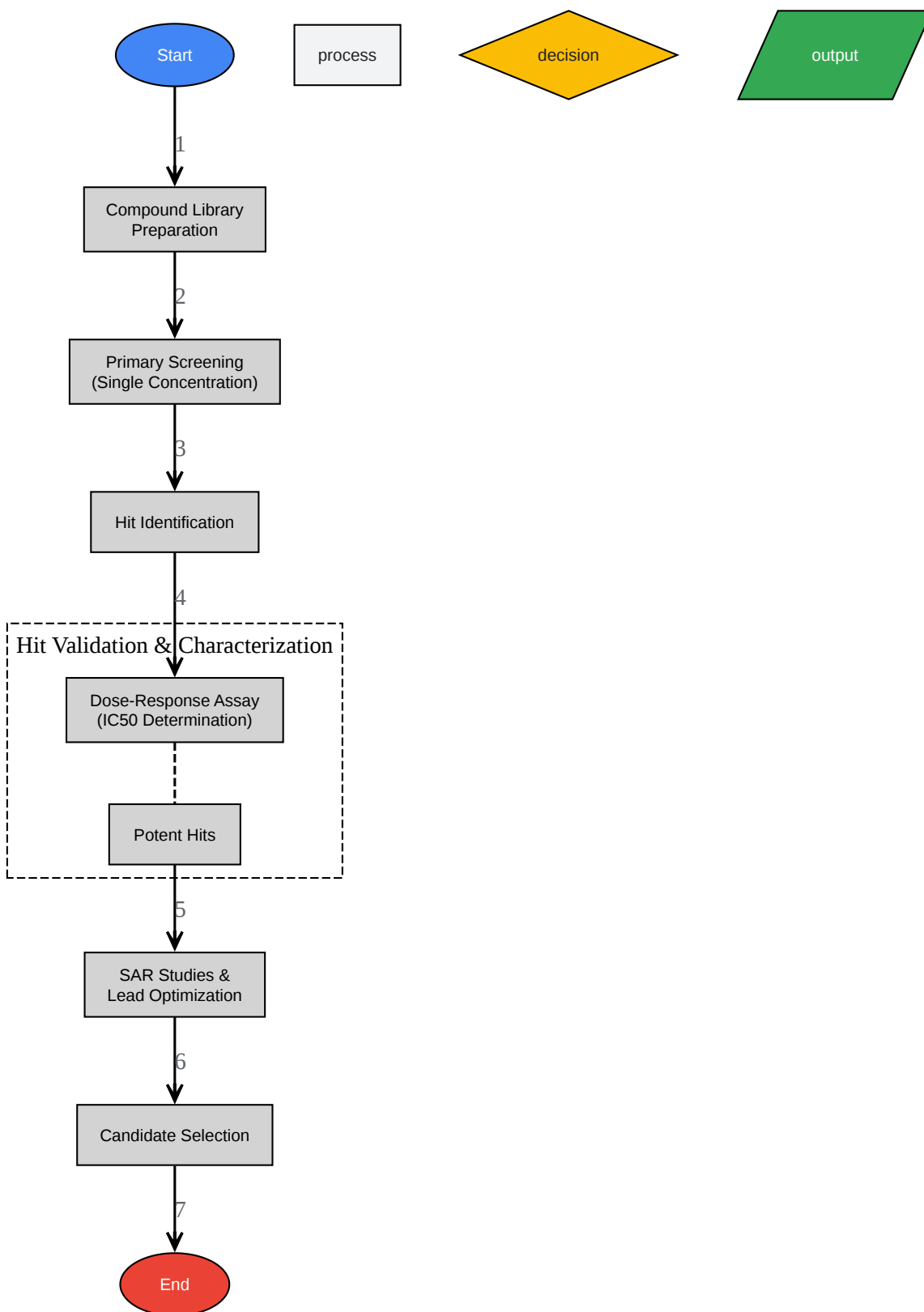


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Caption: Simplified pathway of chitin biosynthesis and degradation in insects.

High-Throughput Screening Workflow for OfChi-h Inhibitors

The diagram below outlines a typical high-throughput screening (HTS) workflow for the identification of novel OfChi-h inhibitors.



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Caption: A generalized workflow for high-throughput screening of OfChi-h inhibitors.

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